molecular formula C21H24ClNO4 B401963 2-ETHOXYETHYL 4-(2-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

2-ETHOXYETHYL 4-(2-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

Cat. No.: B401963
M. Wt: 389.9g/mol
InChI Key: GVGGSZVESBMZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHOXYETHYL 4-(2-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXYETHYL 4-(2-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the quinoline core. This is followed by the esterification of the carboxyl group with 2-(Ethyloxy)ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXYETHYL 4-(2-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed depend on the type of reaction. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce fully saturated quinoline derivatives.

Scientific Research Applications

2-ETHOXYETHYL 4-(2-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ETHOXYETHYL 4-(2-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(2-chlorophenyl)-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

2-ETHOXYETHYL 4-(2-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to the presence of the ethyloxyethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds .

Properties

Molecular Formula

C21H24ClNO4

Molecular Weight

389.9g/mol

IUPAC Name

2-ethoxyethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H24ClNO4/c1-3-26-11-12-27-21(25)18-13(2)23-16-9-6-10-17(24)20(16)19(18)14-7-4-5-8-15(14)22/h4-5,7-8,19,23H,3,6,9-12H2,1-2H3

InChI Key

GVGGSZVESBMZFQ-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Cl)C(=O)CCC2)C

Canonical SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Cl)C(=O)CCC2)C

Origin of Product

United States

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